tert-butyl 3-bromo-2-methyl-6,7-dihydro-4H-pyrazolo[4,3-c]pyridine-5-carboxylate
Description
Chemical Structure:
The compound tert-butyl 3-bromo-2-methyl-6,7-dihydro-4H-pyrazolo[4,3-c]pyridine-5-carboxylate features a pyrazolo[4,3-c]pyridine core, a bicyclic heterocyclic system with nitrogen atoms at positions 1, 4, and 5. The tert-butyl carboxylate group at position 5 enhances steric protection and solubility, while the bromine atom at position 3 and the methyl group at position 2 contribute to its reactivity and steric profile. This structure is frequently utilized as a key intermediate in pharmaceutical synthesis, particularly for kinase inhibitors or anti-inflammatory agents .
For example, methylhydrazine is often used in cyclopentane-fused pyrazolo[4,3-c]pyridine synthesis, as seen in the preparation of related intermediates .
Properties
Molecular Formula |
C12H18BrN3O2 |
|---|---|
Molecular Weight |
316.19 g/mol |
IUPAC Name |
tert-butyl 3-bromo-2-methyl-6,7-dihydro-4H-pyrazolo[4,3-c]pyridine-5-carboxylate |
InChI |
InChI=1S/C12H18BrN3O2/c1-12(2,3)18-11(17)16-6-5-9-8(7-16)10(13)15(4)14-9/h5-7H2,1-4H3 |
InChI Key |
AMHVAZUNESEMJB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2=NN(C(=C2C1)Br)C |
Origin of Product |
United States |
Preparation Methods
Starting Materials and Reagents
- tert-butyl 3-iodo-1,4,6,7-tetrahydro-5H-pyrazolo[4,3-c]pyridine-5-carboxylate is used as a precursor.
- Brominating agents such as N-bromosuccinimide (NBS) are employed for selective bromination.
- Solvents include dichloromethane (DCM) , tetrahydrofuran (THF) , and mixtures with water.
- Acidic conditions are sometimes used for deprotection or intermediate transformations (e.g., trifluoroacetic acid).
- Bases such as diisopropylethylamine (DIPEA) are used to neutralize acidic byproducts and facilitate reaction progress.
Reaction Conditions
- Bromination is conducted under ice bath cooling to control reaction rate and selectivity.
- Reaction times vary between 2 to 24 hours depending on the step.
- Purification is achieved by flash column chromatography using gradients of methanol/dichloromethane or ethyl acetate/n-hexane.
- The final product is isolated as a white solid with high purity.
Representative Experimental Procedure
| Step | Reagents and Conditions | Description | Yield/Outcome |
|---|---|---|---|
| 1 | tert-butyl 3-iodo-pyrazolo[4,3-c]pyridine derivative + TFA in DCM | Deprotection of protecting groups at room temperature for 30 min | Crude intermediate |
| 2 | Intermediate + KOH in THF/H2O | Hydrolysis at room temperature for 3 hours | Neutralized aqueous solution |
| 3 | Neutralized solution extracted with ethyl acetate, dried | Organic layer isolation | Crude product |
| 4 | Crude product + N-bromosuccinimide (NBS) in DCM, ice bath | Selective bromination for 2 hours | tert-butyl 3-bromo derivative |
| 5 | Flash column chromatography (0-5% MeOH/DCM gradient) | Purification | Pure this compound |
Analytical Characterization
- Nuclear Magnetic Resonance (NMR) Spectroscopy :
- Proton NMR (1H NMR) and Carbon NMR (13C NMR) confirm the structure and substitution pattern.
- Chemical shifts referenced to tetramethylsilane or residual solvent peaks.
- Mass Spectrometry (MS) :
- Confirms molecular weight and bromine isotopic pattern.
- Chromatography :
- Flash column chromatography used for purification.
- Gas chromatography (GC) and GC-MS for purity and identity confirmation.
Research Results and Data Summary
| Parameter | Value/Condition | Notes |
|---|---|---|
| Bromination agent | N-bromosuccinimide (NBS) | Used in slight molar excess (0.95 eq) |
| Solvent | Dichloromethane (DCM) | Dry, under ice bath conditions |
| Reaction time | 2 hours | Controlled to avoid over-bromination |
| Purification | Flash column chromatography | Gradient 0-5% MeOH/DCM |
| Product state | White solid | High purity confirmed by NMR and MS |
| Yield | Typically moderate to high (not explicitly stated) | Dependent on scale and exact conditions |
Notes on Methodology and Literature Context
- The synthetic approach is adapted from recent peer-reviewed supplementary methods describing pyrazolo[4,3-c]pyridine derivatives functionalization, emphasizing mild conditions and selective halogenation to preserve sensitive ester groups.
- The use of NBS under controlled temperature is critical for regioselectivity.
- Purification strategies are standard for heterocyclic compounds, ensuring removal of side products and unreacted starting materials.
- Analytical techniques follow best practices for heterocyclic compound characterization, with detailed NMR and MS data supporting structure assignment.
Chemical Reactions Analysis
Types of Reactions: tert-butyl 3-bromo-2-methyl-6,7-dihydro-4H-pyrazolo[4,3-c]pyridine-5-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alkoxides.
Oxidation and Reduction Reactions: Oxidizing agents like potassium permanganate or reducing agents like sodium borohydride can be used under controlled conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amino derivatives, while oxidation reactions can produce various oxidized forms of the compound .
Scientific Research Applications
Tert-butyl 3-bromo-2-methyl-6,7-dihydro-4H-pyrazolo[4,3-c]pyridine-5-carboxylate is a chemical compound featuring a pyrazolo[4,3-c]pyridine core structure, characterized by fused bicyclic rings that include pyridine and pyrazole moieties. The addition of a tert-butyl group and a bromine atom gives this compound unique properties, making it applicable in medicinal chemistry and organic synthesis.
Scientific Research Applications
This compound, with a molecular weight of 302.17 g/mol and the molecular formula , is relevant in the following scientific research applications [1, 3]:
- Medicinal Chemistry Due to its structural features resembling known pharmacophores, this compound has potential applications in medicinal chemistry. It may serve as a lead compound for developing new drugs targeting neurological disorders, or as a building block for synthesizing more complex bioactive molecules.
- Organic Synthesis This compound is utilized as a building block in organic synthesis for creating more complex molecules. The synthesis of this compound typically involves multi-step organic reactions that require careful control of reaction conditions to ensure high yields and purity of the final product.
- Receptor Interaction Studies Interaction studies involving this compound are crucial for understanding its pharmacological profile. Research has shown that compounds with similar structures can interact with various biological targets, including receptors and enzymes involved in neurotransmission and neuroprotection. In vitro studies could help elucidate its binding affinity and efficacy at specific targets, paving the way for further development as a therapeutic agent.
Mechanism of Action
The mechanism of action of tert-butyl 3-bromo-2-methyl-6,7-dihydro-4H-pyrazolo[4,3-c]pyridine-5-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects . The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
Key Findings :
Substituent Effects on Reactivity: Bromine at position 3 (target compound) facilitates Suzuki-Miyaura cross-coupling reactions, whereas acetyl or amino groups at the same position enable nucleophilic or electrophilic modifications . Methyl groups at position 2 (target compound) or 1 (CAS 1936429-07-0) influence steric hindrance and metabolic stability. For instance, the 1-methyl derivative shows improved resistance to oxidative degradation .
Biological Activity :
- Aryl-substituted derivatives (e.g., Compound 55c) exhibit enhanced binding to kinase domains due to hydrophobic interactions, as evidenced by LC/MS retention time (0.83 min) and molecular ion [M+H]⁺ at m/z 508 .
- The tert-butyl carboxylate group universally improves solubility in organic solvents, critical for pharmaceutical formulation .
Synthetic Utility :
- Brominated analogs (target compound and CAS 1936429-07-0) are pivotal in palladium-catalyzed cross-coupling reactions, enabling rapid diversification of the pyrazolo[4,3-c]pyridine scaffold .
- Acetylated derivatives (CAS 2752741-86-7) serve as precursors for heterocyclic expansions via condensation reactions .
Research Implications
- Drug Development : Brominated pyrazolo[4,3-c]pyridines are valuable intermediates for anticancer agents, as bromine can be replaced with pharmacophores like aryl or heteroaryl groups .
- Material Science : The tert-butyl group’s steric bulk aids in crystallinity, as demonstrated in X-ray diffraction studies of related compounds (e.g., tert-butyl 3-oxo derivatives) .
Biological Activity
Tert-butyl 3-bromo-2-methyl-6,7-dihydro-4H-pyrazolo[4,3-c]pyridine-5-carboxylate is a heterocyclic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article delves into the compound's biological activity, synthesis, and research findings, supported by data tables and relevant case studies.
Chemical Structure and Properties
The compound has the following chemical characteristics:
- Molecular Formula : CHBrNO
- Molecular Weight : 316.19 g/mol
- CAS Number : 2748631-31-2
- IUPAC Name : this compound
The structure features a fused bicyclic ring system that includes both pyridine and pyrazole moieties, which are known for their diverse pharmacological profiles .
Biological Activity Overview
Research indicates that compounds within the pyrazolo[4,3-c]pyridine class exhibit a variety of biological activities, including:
- Anticancer properties : In vitro studies have shown that derivatives can inhibit cell proliferation in various cancer cell lines.
- Enzyme inhibition : Some derivatives demonstrate significant inhibitory activity against enzymes such as carbonic anhydrases (CAs), which are important in various physiological processes .
Anticancer Activity
A study investigating pyrazolo[4,3-c]pyridines highlighted their potential as anticancer agents. For instance, certain derivatives exhibited IC values in the nanomolar range against breast cancer cell lines (e.g., MDA-MB-231) while showing reduced effects on non-cancerous cells . This selectivity suggests a promising therapeutic window for targeting cancer cells.
Enzyme Inhibition
Another significant area of research involves the inhibitory effects on carbonic anhydrases. A comparative analysis revealed that some pyrazolo[4,3-c]pyridine derivatives are more potent than established inhibitors against isoforms hCA I and hCA II. The binding modes of these compounds were elucidated using computational methods, indicating their potential as lead compounds for developing new enzyme inhibitors .
Data Tables
| Compound | Target | IC (μM) | Selectivity Index |
|---|---|---|---|
| Compound 1f | hCA I | 0.87 | High |
| Compound 1g | hCA II | 1.75 | Moderate |
| tert-butyl 3-bromo... | MDA-MB-231 | 0.126 | 20-fold |
Synthesis Pathways
The synthesis of this compound typically involves multi-step organic reactions. Key steps include:
- Formation of the pyrazole ring through cyclization.
- Introduction of the bromine atom via electrophilic bromination.
- Esterification to yield the final product.
The careful control of reaction conditions is essential to maximize yield and purity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
